4-methyl-N-(2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl)thiazole-5-carboxamide
Description
Properties
IUPAC Name |
4-methyl-N-[2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl]-1,3-thiazole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4OS/c1-12-17(24-11-19-12)18(23)21-14-7-3-2-6-13(14)15-10-22-9-5-4-8-16(22)20-15/h2-3,6-7,10-11H,4-5,8-9H2,1H3,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKAPRRPOXUSUHW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=N1)C(=O)NC2=CC=CC=C2C3=CN4CCCCC4=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Thiazole derivatives, which this compound is a part of, have been found to exhibit diverse biological activities, acting as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules.
Mode of Action
It is known that thiazole derivatives can interact with various biological targets due to their planar structure and the ability of the thiazole ring to undergo electrophilic substitution at the c-5 atom and nucleophilic substitution at the c-2 atom.
Biochemical Pathways
Thiazole derivatives have been found to affect a wide range of biological activities, suggesting that they may interact with multiple biochemical pathways.
Pharmacokinetics
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes. This suggests that the compound may have good bioavailability.
Result of Action
Thiazole derivatives have been found to exhibit a wide range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects.
Action Environment
It is known that thiazole is a clear pale yellow liquid with a boiling point of 116–118°c and specific gravity 12. This suggests that the compound may be stable under a wide range of environmental conditions.
Biological Activity
The compound 4-methyl-N-(2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl)thiazole-5-carboxamide is a thiazole derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores the synthesis, biological evaluation, and therapeutic potential of this compound, focusing on its anticancer and antimicrobial properties.
Synthesis
The synthesis of thiazole derivatives typically involves the reaction of thiazole precursors with amines or carboxylic acids. For the specific compound , the synthesis may follow established protocols for thiazole carboxamide derivatives. The general approach includes:
- Formation of Thiazole Ring : The initial step involves the construction of the thiazole ring via condensation reactions between appropriate thioketones and aldehydes.
- Substitution Reactions : The introduction of the tetrahydroimidazo[1,2-a]pyridine moiety can be achieved through nucleophilic substitution methods.
- Final Carboxamide Formation : The final product is obtained by acylation reactions with appropriate carboxylic acids.
Anticancer Activity
Recent studies have demonstrated that compounds with similar structural frameworks exhibit significant anticancer properties. For example:
- Cytotoxic Evaluation : Compounds derived from thiazoles have shown selective cytotoxicity against various cancer cell lines. In vitro studies indicate that derivatives can induce apoptosis in cancer cells through mechanisms involving cell cycle arrest and modulation of apoptotic markers such as Bax and Bcl-2 ratios .
- Case Study : A related study on lipid-like 5-(2-hydroxyethyl)-4-methyl-1,3-thiazole derivatives reported strong cytotoxic effects against human fibrosarcoma HT-1080 and mouse hepatoma MG-22A cell lines. These compounds exhibited high selectivity for cancerous cells over normal fibroblast cells .
Antimicrobial Activity
Thiazole derivatives have also been evaluated for their antimicrobial properties:
- In Vitro Antimicrobial Testing : The synthesized compounds demonstrated potent activity against both gram-positive and gram-negative bacterial strains as well as fungal pathogens. This was attributed to their ability to disrupt microbial cell membranes or inhibit essential metabolic pathways .
- Mechanisms of Action : The antimicrobial action is often linked to the induction of reactive nitrogen species (RNS) and nitric oxide (NO), which play critical roles in microbial pathogenesis .
Table 1: Summary of Biological Activities
| Compound | Activity Type | Cell Line / Pathogen | IC50 (µM) | Mechanism of Action |
|---|---|---|---|---|
| 4-Methyl Thiazole Derivative | Anticancer | MCF-7 (Breast Cancer) | 0.28 | Induction of apoptosis via Bax/Bcl-2 |
| Lipid-like Thiazole Derivative | Anticancer | HT-1080 (Fibrosarcoma) | 5.36 | Cell cycle arrest |
| Thiazole Derivative | Antimicrobial | E. coli | 12.4 | Disruption of cell membrane |
Scientific Research Applications
Medicinal Chemistry
The compound is primarily studied for its potential as a therapeutic agent. Its structure allows it to interact with various biological targets, making it a candidate for drug development.
- Anticancer Activity : Research indicates that compounds containing imidazo[1,2-a]pyridine derivatives exhibit significant anticancer properties. For instance, studies have shown that similar compounds can inhibit tumor growth in various cancer cell lines by inducing apoptosis and inhibiting cell proliferation .
- Antimicrobial Properties : The thiazole ring is known for its antimicrobial activity. Compounds with this structure have demonstrated efficacy against a range of bacteria and fungi, suggesting that 4-methyl-N-(2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl)thiazole-5-carboxamide may also possess similar properties .
Neuropharmacology
The compound's ability to modulate neurotransmitter systems could make it valuable in treating central nervous system disorders. Research on related imidazo[1,2-a]pyridines has indicated potential as allosteric modulators of G protein-coupled receptors (GPCRs), which are critical in neurological function .
Biochemical Research
Due to its unique structure, the compound can serve as a probe in biochemical assays to study enzyme interactions and cellular pathways. This application can help elucidate the mechanisms underlying various diseases.
Case Studies
Several studies highlight the compound's potential applications:
- Study on Anticancer Effects : A recent investigation into derivatives of thiazole and imidazo[1,2-a]pyridine revealed that modifications at specific positions enhanced anticancer activity against breast cancer cells (MCF-7), with IC50 values indicating potent effects .
- Antimicrobial Testing : In vitro studies demonstrated that compounds similar to this compound exhibited broad-spectrum antibacterial activity against both Gram-positive and Gram-negative bacteria .
Data Table: Biological Activities
Comparison with Similar Compounds
Key Observations :
Yield Comparison :
Anticancer Activity
Anti-Tuberculosis Activity
Antimicrobial Potential
- Benzoimidazole-triazole-thiazole hybrids () displayed broad-spectrum activity, with 9c showing strong binding to microbial enzymes . The target compound’s amide linkage may enhance bacterial membrane penetration.
Structure-Activity Relationships (SAR)
- Thiazole Core : Essential for planar binding to ATP pockets in kinases .
- N-Substituents : Bulky groups (e.g., tetrahydroimidazo[1,2-a]pyridine) improve target affinity but may reduce solubility .
- Electron-Withdrawing Groups : 4-Methyl on thiazole enhances metabolic stability compared to nitro or halogen substituents (e.g., ) .
Preparation Methods
Cyclization of Amino-Pyridine Derivatives
The imidazo[1,2-a]pyridine core is synthesized via cyclocondensation of 2-aminopyridine derivatives with α-halo ketones or aldehydes. For example, reacting 2-amino-3,4,5,6-tetrahydropyridine with chloroacetaldehyde in ethanol under reflux yields the tetrahydroimidazo[1,2-a]pyridine skeleton.
Reaction Conditions :
Functionalization at Position 2
Introducing the phenyl group at position 2 is achieved via cross-coupling reactions. Suzuki-Miyaura coupling using a boronic acid-substituted phenyl group and a brominated imidazo[1,2-a]pyridine precursor is common.
Example Protocol :
- Brominate the imidazo[1,2-a]pyridine at position 2 using NBS (N-bromosuccinimide) in DMF.
- Couple with 2-phenylboronic acid using Pd(PPh₃)₄ catalyst and K₂CO₃ in dioxane/water (3:1) at 90°C.
- Yield: 50–65%.
Synthesis of 4-Methylthiazole-5-Carboxylic Acid
Hantzsch Thiazole Synthesis
The thiazole ring is constructed via the reaction of a thiourea derivative with an α-halo ketone. For 4-methylthiazole-5-carboxylic acid:
- React methyl thiourea with 2-chloroacetoacetic acid in ethanol.
- Heat under reflux for 6–8 hours.
- Isolate the product via acidification and filtration.
Reaction Parameters :
Conversion to Carboxylic Acid Chloride
Activate the carboxylic acid for amidation by converting it to the acid chloride using thionyl chloride (SOCl₂) or oxalyl chloride.
Procedure :
- Add SOCl₂ (2 equiv) to 4-methylthiazole-5-carboxylic acid in anhydrous DCM.
- Reflux for 2 hours, then evaporate excess reagent.
- Use the acid chloride directly in the next step.
Amide Bond Formation
Couple the thiazole-5-carbonyl chloride with the aniline group on the 2-phenyl-tetrahydroimidazo[1,2-a]pyridine.
Protocol :
- Dissolve the aniline derivative (1 equiv) and acid chloride (1.2 equiv) in dry DCM.
- Add triethylamine (2 equiv) as a base.
- Stir at room temperature for 12 hours.
- Purify via column chromatography (SiO₂, ethyl acetate/hexane).
Alternative Routes and Optimization
One-Pot Imidazo[1,2-a]Pyridine Formation
Recent advancements enable tandem cyclization-cross-coupling in one pot. For instance, using a palladium catalyst to simultaneously form the imidazo[1,2-a]pyridine and couple the phenyl group.
Microwave-Assisted Synthesis
Microwave irradiation reduces reaction times for cyclization and coupling steps:
Characterization and Analytical Data
Key Spectroscopic Data :
- ¹H NMR (CDCl₃) : δ 8.21 (s, 1H, thiazole-H), 7.85–7.45 (m, 4H, phenyl-H), 4.12 (t, 2H, CH₂), 2.98 (s, 3H, CH₃), 2.50–1.80 (m, 8H, tetrahydro-pyridine).
- LC-MS : m/z 409.2 [M+H]⁺.
Challenges and Troubleshooting
- Low Coupling Yields : Use fresh catalysts and degassed solvents.
- Byproducts in Cyclization : Optimize stoichiometry of α-halo ketone and amine.
- Amidation Side Reactions : Employ coupling agents like HATU or EDCI for sterically hindered amines.
Q & A
Q. Basic :
- In vitro assays : Screen for kinase inhibition or receptor binding using fluorescence polarization or radiometric assays.
- Dose-response curves : Calculate IC₅₀ values to quantify potency .
Advanced : - Molecular docking : Compare predicted binding poses (e.g., AutoDock Vina) with experimental activity data to identify key residues in target proteins. Contradictions between docking and assay results may arise from solvent effects or protein flexibility, necessitating molecular dynamics simulations .
- SPR (Surface Plasmon Resonance) : Measure real-time binding kinetics to validate static assay data .
How can researchers design experiments to address discrepancies in solubility or stability data across studies?
Q. Basic :
- Solubility profiling : Test in DMSO, PBS, and simulated biological fluids (e.g., FaSSIF) using HPLC-UV quantification.
- Stability studies : Monitor degradation under varying pH/temperature via LC-MS .
Advanced : - Computational solubility prediction : Tools like COSMO-RS estimate solubility in silico, guiding solvent selection.
- Forced degradation studies : Use oxidative (H₂O₂), photolytic (UV), and thermal stress to identify degradation pathways .
What strategies are effective for optimizing reaction yields in large-scale synthesis?
Q. Basic :
- Catalyst screening : Test Pd/C, CuI, or organocatalysts for coupling steps.
- Solvent optimization : Replace DMF with greener alternatives (e.g., cyclopentyl methyl ether) if toxicity is a concern .
Advanced : - Flow chemistry : Continuous flow systems improve heat/mass transfer, enhancing reproducibility for exothermic reactions.
- DoE (Design of Experiments) : Statistically model variables (temperature, stoichiometry) to identify critical parameters .
How can structure-activity relationships (SAR) be explored for derivatives of this compound?
Q. Basic :
- Analog synthesis : Introduce substituents (e.g., halogens, methyl groups) on the phenyl or thiazole rings.
- Bioactivity clustering : Group analogs by IC₅₀ values to identify pharmacophores .
Advanced : - 3D-QSAR : Use CoMFA or CoMSIA to correlate spatial/electronic features with activity.
- Free-energy perturbation (FEP) : Predict binding affinity changes for virtual analogs before synthesis .
What analytical techniques are recommended for validating purity in compliance with pharmacopeial standards?
Q. Basic :
- HPLC-UV/ELSD : Use C18 columns and gradient elution (ACN/water + 0.1% TFA) with purity ≥95%.
- TLC : Monitor reaction progress using silica gel plates .
Advanced : - qNMR : Quantify impurities down to 0.1% using deuterated solvents and internal standards.
- ICP-MS : Detect heavy metal residues from catalysts .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
